molecular formula C4H5ClN2 B1366894 1-(Chloromethyl)-1H-pyrazole CAS No. 84968-04-7

1-(Chloromethyl)-1H-pyrazole

Cat. No.: B1366894
CAS No.: 84968-04-7
M. Wt: 116.55 g/mol
InChI Key: HBSKKAUPEAYDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with chloromethylating agents such as chloromethyl methyl ether (CMME) or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as zinc chloride or aluminum chloride can further optimize the reaction conditions, making the process more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Chloromethyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1H-pyrazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-1H-pyrazole stands out due to its high reactivity, making it a versatile intermediate in various chemical reactions. Its ability to form covalent bonds with nucleophiles enhances its utility in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

1-(chloromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSKKAUPEAYDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482283
Record name 1-chloromethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84968-04-7
Record name 1-chloromethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-1H-pyrazole
Reactant of Route 2
1-(Chloromethyl)-1H-pyrazole
Reactant of Route 3
1-(Chloromethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-(Chloromethyl)-1H-pyrazole
Reactant of Route 5
1-(Chloromethyl)-1H-pyrazole
Reactant of Route 6
1-(Chloromethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.